Ethyl 2-(3-(benzyloxy)phenyl)acetate

Lipophilicity logP Drug-likeness

Medicinal chemistry programs require precise SAR control. Switching from methyl to ethyl ester (LogP 3.37 vs 2.98) alters permeability without changing pharmacophore. This meta-benzyloxyphenylacetate enables orthogonal deprotection: catalytic hydrogenolysis removes benzyl (exposes phenol), then basic hydrolysis cleaves ethyl ester (reveals carboxylic acid). - LogP +0.39 increase relative to methyl ester (MBPCA) - Enables sustained-release prodrug design vs faster-hydrolyzing methyl ester - Critical meta-substitution geometry for aldose reductase inhibition (IC₅₀ reference: 20.9 µM for analog 5d) - ≥95% purity, immediate dispatch

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B8588112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(benzyloxy)phenyl)acetate
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-2-19-17(18)12-15-9-6-10-16(11-15)20-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3
InChIKeyRNGMLCGBUXRGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-(benzyloxy)phenyl)acetate – Sourcing & Technical Baseline


Ethyl 2-(3-(benzyloxy)phenyl)acetate (CAS 130604-43-2; molecular formula C₁₇H₁₈O₃; MW 270.32 g/mol) is a meta-substituted benzyloxyphenylacetic acid ethyl ester . The compound belongs to the class of O-protected hydroxyphenylacetic acid esters, which are widely employed as synthetic intermediates in medicinal chemistry and as precursors to aldose reductase inhibitors [1]. The benzyloxy substituent at the 3-position of the phenyl ring serves as a latent phenol that can be unmasked by hydrogenolysis, while the ethyl ester provides a balance of lipophilicity (experimental LogP = 3.37) and hydrolytic stability that is distinct from the corresponding methyl ester and free acid forms . Commercial availability is primarily through specialty chemical suppliers, typically at ≥95% purity .

Why Generic Substitution Risks Divergent Reactivity and Biological Readout


The meta-substituted benzyloxyphenylacetate scaffold exhibits steep structure–activity relationships (SAR) that preclude simple interchange of ester type, substitution position, or oxidation state. The methyl ester analog (MBPCA; LogP = 2.98) has been explicitly developed as a patent-pending acetyl-CoA carboxylase (ACC) inhibitor with demonstrated in vivo anti-obesity and triglyceride-lowering activity . Switching to the ethyl ester (LogP = 3.37) alters lipophilicity by approximately +0.4 log units, which can meaningfully shift membrane permeability, metabolic stability, and off-target binding profiles . Furthermore, the position of the benzyloxy substituent on the aromatic ring is a critical determinant of biological activity: Rakowitz et al. demonstrated that aldose reductase inhibitory potency among benzyloxyphenylacetic acid derivatives is exquisitely sensitive to substitution geometry, with the most potent derivative (5d) achieving an IC₅₀ of 20.9 µM, and the methylene spacer between the aromatic core and the acidic function being identified as critical [1]. Substituting the meta-substituted ethyl ester with the para isomer (CAS 56441-69-1) or the ortho isomer introduces a different spatial presentation of the benzyloxy pharmacophore that cannot be assumed to yield equivalent SAR .

Quantitative Differentiation Evidence vs. In-Class Comparators


Lipophilicity Advantage: Ethyl vs. Methyl Ester LogP Comparison

The target ethyl ester exhibits an experimental LogP of 3.37, compared to 2.98 for the methyl ester analog (MBPCA), representing a +0.39 log unit increase in lipophilicity . This difference corresponds to an approximately 2.45-fold higher octanol-water partition coefficient for the ethyl ester. The measured LogP of 3.37 places the compound within the optimal Lipinski Rule of 5 range for oral bioavailability (LogP < 5), but the 0.39-unit increment over the methyl ester suggests measurably different passive membrane permeability and potentially altered metabolic stability through CYP450-mediated oxidation [1].

Lipophilicity logP Drug-likeness Physicochemical property

Ester Hydrolysis Stability: Slower Saponification Kinetics vs. Methyl Ester

Ethyl esters undergo alkaline hydrolysis more slowly than their methyl counterparts due to the greater steric hindrance and the weaker inductive electron-donating effect of the ethyl group relative to methyl. This class-level property is well established: methyl esters typically hydrolyze 2- to 5-fold faster than ethyl esters under identical alkaline conditions [1]. For 3-benzyloxyphenylacetic acid esters, this translates to the ethyl ester offering superior stability during synthetic transformations requiring basic conditions and potentially slower in vivo esterase-mediated cleavage, a property that can be exploited when sustained release of the free acid 3-benzyloxyphenylacetic acid is desired . The free acid itself (CAS 1860-58-8) lacks ester prodrug functionality entirely and has a melting point of 121-125°C .

Hydrolysis rate Ester stability Prodrug Metabolic stability

Meta-Substitution Regiochemistry and Aldose Reductase Pharmacophore Presentation

The meta (3-) substitution of the benzyloxy group on the phenylacetic acid scaffold places the O-benzyl pharmacophore at a geometry that influences interaction with the aldose reductase active site. The Rakowitz et al. study established that benzyloxyphenylacetic acid derivatives function as aldose reductase inhibitors and that the methylene spacer between the aromatic core and the carboxylic acid function is critical for activity; the most potent analog (compound 5d) achieved an IC₅₀ of 20.9 µM [1]. While this study focused on halogenated benzyl-substituted free acids, the meta-substitution pattern of the target ethyl ester positions the benzyloxy group differently than the para-substituted isomer (CAS 56441-69-1, ethyl 2-(4-(benzyloxy)phenyl)acetate), which is primarily used as an intermediate for 4-hydroxyphenylacetic acid derivatives [2]. The para isomer would present the benzyloxy group at a different vector relative to the acetate side chain, leading to distinct molecular recognition patterns [3].

Regiochemistry SAR Aldose reductase Positional isomer

Benzyloxy Protecting Group Strategy: Orthogonal Deprotection Enables Divergent Synthetic Pathways Unavailable to Free Phenol Derivatives

The benzyloxy group at the 3-position functions as a protecting group that is stable under a wide range of reaction conditions (basic, nucleophilic, mild acidic) but can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) to reveal the free 3-hydroxyphenylacetic acid ester [1]. This orthogonal protecting group strategy distinguishes the target compound from both the free phenol analog (ethyl 2-(3-hydroxyphenyl)acetate, CAS 22446-38-1) and from the free acid (3-benzyloxyphenylacetic acid, CAS 1860-58-8, mp 121-125°C, bp 418.4°C at 760 mmHg, density 1.201 g/cm³) . The ethyl ester-benzyloxy combination allows sequential deprotection: the benzyl group can be removed first via hydrogenolysis, followed by ester hydrolysis to the carboxylic acid, or the ester can be hydrolyzed first to give the benzyl-protected acid for subsequent coupling reactions .

Protecting group Hydrogenolysis Synthetic intermediate Orthogonal deprotection

Optimal Application Scenarios Based on Differential Evidence


Lead Optimization Requiring Higher Lipophilicity than Methyl Ester

When a medicinal chemistry program has identified MBPCA (methyl ester, LogP 2.98) as an ACC inhibitor hit but requires improved membrane permeability or altered tissue distribution, the ethyl ester (LogP 3.37, +0.39 log units) provides a directly comparable scaffold with predictably higher lipophilicity without altering the core benzyloxyphenyl pharmacophore . This substitution can be made without redesigning the synthetic route, as the alkylation step using benzyl bromide on ethyl 2-(3-hydroxyphenyl)acetate proceeds analogously to the methyl ester synthesis .

Multi-Step API Synthesis with Orthogonal Deprotection Strategy

In the synthesis of complex active pharmaceutical ingredients (APIs) that contain both a free phenol and a free carboxylic acid in the final structure, the target compound offers a strategic advantage: the benzyl group can be removed via catalytic hydrogenolysis to expose the phenol, while the ethyl ester can be subsequently hydrolyzed under basic conditions to reveal the carboxylic acid . This two-step orthogonal deprotection sequence cannot be achieved with the free phenol ester or the free acid starting materials alone, making the target compound uniquely suited for convergent synthetic strategies where late-stage functional group unveiling is required .

Aldose Reductase Inhibitor SAR Studies on Meta-Substituted Scaffolds

For research groups investigating aldose reductase inhibitors, the meta-substitution pattern of the benzyloxy group on the phenylacetic acid scaffold is a critical SAR parameter distinct from para-substituted analogs . Rakowitz et al. demonstrated that benzyloxyphenylacetic acid derivatives inhibit aldose reductase, with the most potent analog (5d) achieving an IC₅₀ of 20.9 µM, and that the methylene spacer between the aromatic core and the acidic function is essential for activity . The ethyl ester form allows for controlled hydrolysis to the active free acid for in vitro assays, while the meta-benzyloxy substitution maintains the correct pharmacophore geometry for target engagement.

Sustained-Release Prodrug Design via Slower Ethyl Ester Hydrolysis

In prodrug design programs where the active species is 3-benzyloxyphenylacetic acid or the deprotected 3-hydroxyphenylacetic acid, the ethyl ester offers slower enzymatic and chemical hydrolysis compared to the methyl ester, based on well-established class-level ester hydrolysis rate differences . This property can be harnessed to achieve sustained release of the active acid in vivo, potentially reducing dosing frequency and improving pharmacokinetic profiles relative to the faster-hydrolyzing methyl ester prodrug .

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